Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate
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Overview
Description
Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of carbamic acid and is characterized by the presence of a chlorophenyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with methyl 2-oxoethylcarbamate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chlorophenyl isocyanate+methyl 2-oxoethylcarbamate→Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and phenyl derivatives.
Scientific Research Applications
Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and herbicides due to its potential insecticidal properties.
Mechanism of Action
The mechanism of action of Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorophenyl methylcarbamate
- 2-chloroethyl methylcarbamate
- 3,4-dichlorophenyl methylcarbamate
Uniqueness
Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate is unique due to its specific structural features, such as the presence of the 3-chlorophenyl group and the oxoethyl moiety
Properties
CAS No. |
87428-19-1 |
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Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl N-[2-(3-chlorophenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)12-6-9(13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
AMXPJUJCONKLPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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